molecular formula C11H12N2O3 B1417696 methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate CAS No. 1245215-51-3

methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate

Cat. No.: B1417696
CAS No.: 1245215-51-3
M. Wt: 220.22 g/mol
InChI Key: KDZAGUIAVPVXBI-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring system

Biochemical Analysis

Biochemical Properties

Methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, altering their activity and function. For instance, it can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic changes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, it can be transported into cells via organic anion transporters and distributed to specific tissues based on its affinity for certain binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Its subcellular localization is crucial for understanding its precise mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with appropriate electrophiles. For instance, starting from 2-ethyl-4-hydroxybenzaldehyde, the hydrazone is formed by reacting with hydrazine hydrate.

    Esterification: The carboxylate ester is introduced by reacting the intermediate with methyl chloroformate under basic conditions.

    Final Cyclization: The final cyclization step involves heating the intermediate in the presence of a suitable acid catalyst to form the indazole ring system.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of 2-ethyl-4-oxo-2H-indazole-6-carboxylate.

    Reduction: Formation of 2-ethyl-4-hydroxy-2H-indazole-6-methanol.

    Substitution: Formation of various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

Methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: Potential use in the synthesis of dyes and pigments due to its stable indazole core.

Comparison with Similar Compounds

    Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate is unique due to the presence of both an ethyl group and a hydroxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This compound’s unique structural features and versatile reactivity make it a valuable subject of study in various fields of chemistry and biology.

Properties

IUPAC Name

methyl 2-ethyl-4-hydroxyindazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-13-6-8-9(12-13)4-7(5-10(8)14)11(15)16-2/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZAGUIAVPVXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=CC(=CC2=N1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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